Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide
CAS No.:
Cat. No.: VC9057933
Molecular Formula: C21H28N2O2
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N2O2 |
|---|---|
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | N-(4-morpholin-4-ylphenyl)adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C21H28N2O2/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-1-3-19(4-2-18)23-5-7-25-8-6-23/h1-4,15-17H,5-14H2,(H,22,24) |
| Standard InChI Key | MGXKWIVDYHTYEP-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is a synthetic organic compound that combines the adamantane scaffold with a morpholinyl phenyl group. The adamantane core is known for its rigid, diamond-like structure, which confers unique physical and chemical properties, including high lipophilicity and stability. The incorporation of a morpholine ring and a phenyl group enhances the compound's potential biological activity and solubility, making it an interesting candidate for pharmaceutical applications.
Synthesis
The synthesis of Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide typically involves the reaction of adamantane-1-carboxylic acid with 4-morpholin-4-yl-phenylamine. This process may utilize coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.
Biological Activity
While specific biological activity data for Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is limited, adamantane derivatives have been explored for various biological activities, including antiviral, antibacterial, and anti-proliferative effects . The morpholine group can enhance solubility and potentially interact with biological targets, suggesting potential applications in drug discovery.
Research Findings
Research on adamantane derivatives has highlighted their potential in medicinal chemistry. For instance, adamantane-based compounds have shown promise as inhibitors of enzymes such as 11β-HSD1 and as antimicrobial agents . The incorporation of a morpholine ring may further enhance these properties by improving solubility and facilitating interactions with biological targets.
| Compound Type | Biological Activity | References |
|---|---|---|
| Adamantane Derivatives | Antiviral, Antibacterial, Anti-proliferative | |
| Morpholine-containing Compounds | Enhanced Solubility and Potential Biological Interactions |
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